molecular formula C24H23ClF3N5O5 B1139383 CEP-32496 hydrochloride CAS No. 1227678-26-3

CEP-32496 hydrochloride

Numéro de catalogue B1139383
Numéro CAS: 1227678-26-3
Poids moléculaire: 553.92
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CEP-32496, also known as Agerafenib hydrochloride, is a highly potent and orally efficacious inhibitor of BRAF V600E . It exhibits high potency against several BRAF V600E-dependent cell lines and selective cytotoxicity for tumor cell lines expressing mutant BRAF V600E versus those containing wild-type BRAF .


Molecular Structure Analysis

The molecular formula of CEP-32496 is C24H22F3N5O5 . The average mass is 517.457 Da and the monoisotopic mass is 517.157288 Da .


Chemical Reactions Analysis

CEP-32496 exhibits potent binding to RAF family with Kd value ranged from 14 to 39 nmol/L . It also exhibits a favorable CYP450 inhibition profile, with measured IC50 values greater than 10 μM versus the CYP1A2, CYP2C9, CYP2D6 .

Applications De Recherche Scientifique

BRAF V600E Inhibitor

CEP-32496 hydrochloride is a potent inhibitor of the BRAF V600E mutation . This mutation is found in a significant number of cancers, including 60% to 70% of melanomas, 29% to 83% of papillary thyroid carcinomas, 4% to 16% colorectal cancers, and to a lesser extent in serous ovarian and non–small cell lung cancers . The V600E mutation is an activating mutation, conferring transforming and immortalization potential to cells .

Selective Cellular Cytotoxicity

CEP-32496 has shown selective cellular cytotoxicity for BRAF V600E versus wild-type cells . This means it can selectively kill cancer cells with the BRAF V600E mutation, while sparing normal cells .

Inhibition of MAP/ERK Kinase Phosphorylation

CEP-32496 is effective in inhibiting mitogen-activated protein (MAP)/extracellular signal–regulated (ER) kinase (MEK) phosphorylation in human melanoma (A375) and colorectal cancer (Colo-205) cell lines . This could potentially slow down the growth of these types of cancer .

Oral Bioavailability

CEP-32496 is orally bioavailable in multiple preclinical species . This means it can be taken orally, which is a more convenient method of administration for patients .

Inhibition of Other Cancer Targets

In addition to BRAFV600E, CEP-32496 has exhibited high binding affinity for both wild-type BRAF and related CRAF, as well as certain receptor tyrosine kinases of known therapeutic utility, such as Abl-1, c-Kit, Ret, PDGFR-β, and VEGFR-2 .

Favorable Side Effect Profile

CEP-32496 has a favorable side effect profile and benchmarks favorably with respect to other kinase inhibitors, including RAF-265 (phase I), sorafenib, (approved), and vemurafenib (PLX4032/RG7204, approved) .

Inhibition of pMEK and mERK in Animal Models

CEP-32496 also contributes to the inhibition of cell proliferation by inhibiting pMEK and mERK in animal models with tumors containing the mutant B-Raf .

Potential for Clinical Development

CEP-32496 represents a novel and pharmacologically active BRAF inhibitor with a favorable side effect profile currently in clinical development . This suggests that it has the potential to be developed into a new drug for the treatment of cancers with the BRAF V600E mutation .

Orientations Futures

CEP-32496 represents a novel and pharmacologically active BRAF inhibitor with a favorable side effect profile currently in clinical development . It benchmarks favorably with respect to other kinase inhibitors, including RAF-265 (phase I), sorafenib, (approved), and vemurafenib (PLX4032/RG7204, approved) .

Propriétés

IUPAC Name

1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N5O5.ClH/c1-23(2,24(25,26)27)19-11-20(32-37-19)31-22(33)30-13-6-5-7-14(8-13)36-21-15-9-17(34-3)18(35-4)10-16(15)28-12-29-21;/h5-12H,1-4H3,(H2,30,31,32,33);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZIYUDQUDWQHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=NO1)NC(=O)NC2=CC(=CC=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClF3N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CEP-32496 hydrochloride

CAS RN

1227678-26-3
Record name CEP-32496 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227678263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AGERAFENIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J0Y5N290S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CEP-32496 hydrochloride
Reactant of Route 2
Reactant of Route 2
CEP-32496 hydrochloride
Reactant of Route 3
Reactant of Route 3
CEP-32496 hydrochloride
Reactant of Route 4
Reactant of Route 4
CEP-32496 hydrochloride
Reactant of Route 5
Reactant of Route 5
CEP-32496 hydrochloride
Reactant of Route 6
Reactant of Route 6
CEP-32496 hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.